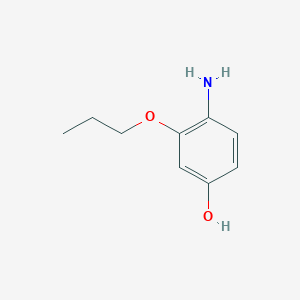

4-Amino-3-propoxyphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-propoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-2-5-12-9-6-7(11)3-4-8(9)10/h3-4,6,11H,2,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXQKJALMCUIXGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Chemistry and Mechanistic Investigations of 4 Amino 3 Propoxyphenol

Electrophilic Aromatic Substitution on Phenolic and Anilino Moieties

Electrophilic aromatic substitution (EAS) is a characteristic reaction for benzene (B151609) and its derivatives. The rate and regioselectivity of these reactions are profoundly influenced by the substituents already present on the aromatic ring. wikipedia.orguomustansiriyah.edu.iq Substituents are broadly classified as either activating or deactivating, and as ortho/para-directing or meta-directing. wikipedia.org

Regioselectivity and Directing Effects of Substituents

In 4-Amino-3-propoxyphenol, the aromatic ring is substituted with a hydroxyl (-OH), a propoxy (-OPr), and an amino (-NH2) group. All three of these groups are classified as activating and ortho, para-directing. fiveable.mereelmind.ai This is because the oxygen and nitrogen atoms directly attached to the ring each have lone pairs of electrons that they can donate into the aromatic π-system through resonance. reelmind.ai This donation of electron density increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene itself. wikipedia.org

The directing effect of each substituent guides incoming electrophiles to specific positions. In a polysubstituted benzene ring like this compound, the final position of substitution is determined by the cumulative effects of all groups. fiveable.meucalgary.ca

Assuming the hydroxyl group is at position C1, the propoxy group is at C3, and the amino group is at C4, the available positions for substitution are C2, C5, and C6.

Hydroxyl (-OH) at C1: Directs incoming electrophiles to the ortho positions (C2, C6) and the para position (C4, which is already occupied).

Propoxy (-OPr) at C3: Directs to its ortho positions (C2, C4) and its para position (C6).

Amino (-NH2) at C4: Directs to its ortho positions (C3, C5) and its para position (C1, already occupied).

The directing effects of these groups are synergistic, strongly activating certain positions. The positions at C2 and C6 are each activated by two powerful ortho, para-directing groups (-OH and -OPr for C2; -OH and -OPr for C6). The position at C5 is activated by the ortho-directing effect of the amino group. Consequently, electrophilic attack is most likely to occur at positions C2, C5, and C6. Steric hindrance from the bulkier propoxy group might slightly disfavor attack at the C2 position compared to C6. fiveable.me When activating groups compete, the most powerful activating group often dictates the outcome; in this case, the -NH2 and -OH groups are exceptionally strong activators. reelmind.ai

| Substituent Group | Position | Electronic Effect | Activating/Deactivating | Directing Effect |

|---|---|---|---|---|

| Hydroxyl (-OH) | C1 | Resonance Donation (+M) > Inductive Withdrawal (-I) | Strongly Activating | Ortho, Para |

| Propoxy (-OCH2CH2CH3) | C3 | Resonance Donation (+M) > Inductive Withdrawal (-I) | Activating | Ortho, Para |

| Amino (-NH2) | C4 | Resonance Donation (+M) > Inductive Withdrawal (-I) | Strongly Activating | Ortho, Para |

Role of Activating Groups (Hydroxyl and Amino)

The hydroxyl and amino groups are among the most potent activating groups in electrophilic aromatic substitution. reelmind.ai Their activating nature stems from their ability to donate electron density to the benzene ring via resonance, which stabilizes the cationic intermediate (the arenium ion or sigma complex) formed during the reaction. wikipedia.org

When an electrophile attacks the ring at the ortho or para position relative to the -OH or -NH2 group, a resonance structure can be drawn where the positive charge is placed on the carbon atom bearing the substituent. The lone pair on the oxygen or nitrogen can then delocalize to form a double bond with the ring, creating an additional, highly stable resonance contributor where all atoms (except hydrogen) have a complete octet of electrons. This enhanced stabilization of the intermediate lowers the activation energy for the reaction, leading to a significantly faster rate of substitution compared to benzene. libretexts.org This effect is so pronounced that reactions like bromination of phenols and anilines can be difficult to control and may proceed even without a catalyst.

Oxidation Reactions of Aminophenols and Phenols

Aminophenols are readily oxidized due to the presence of two electron-donating groups (-NH2 and -OH) on the same aromatic ring. The oxidation process for p-aminophenol derivatives, such as this compound, typically proceeds through radical intermediates to form colored quinoid products. wikipedia.orgwikipedia.org

Mechanisms of One-Electron Transfer

The initial step in the oxidation of many phenols and anilines is a one-electron transfer to an oxidizing agent, resulting in the formation of a radical cation. nih.gov For p-aminophenol, electron spin resonance (ESR) spectroscopy has demonstrated the formation of the p-aminophenoxy free radical as the product of one-electron oxidation. nih.gov

This process can also occur as a concerted proton-coupled electron transfer (PCET), where the removal of an electron and a proton happens in a single kinetic step. This mechanism avoids the formation of a high-energy phenol (B47542) radical cation intermediate. The ultimate products of these initial oxidation steps are often polymeric materials, formed through the coupling of the radical intermediates. nih.gov

Formation of Quinoid and Keto Intermediates

Following the initial one-electron oxidation, the resulting radical intermediate of a p-aminophenol derivative can undergo a second one-electron oxidation. This two-electron oxidation process leads to the formation of a quinone-imine, a type of quinoid structure. wikipedia.org These quinoid compounds are often highly colored and are key intermediates in the formation of many dyes. wikipedia.org

For instance, the oxidation of 1,4-diaminobenzene or 4-aminophenol (B1666318) derivatives is the foundational step in the chemistry of permanent hair dyes, where these intermediates react with coupler compounds to form the final dye molecules. wikipedia.org The formation of these quinoid structures represents the transformation from the aromatic phenol/aniline (B41778) system to a non-aromatic cyclohexadienone or cyclohexadienimine system. While phenols can exist in equilibrium with their keto tautomers, in the context of oxidation, the formation of quinoid species is the predominant pathway leading to further reaction products.

Protonation Equilibria and Site Selectivity

This compound possesses both a basic amino group and an acidic phenolic hydroxyl group, meaning its chemical properties are highly dependent on the pH of the solution.

The amino group of an aniline derivative is generally more basic than the hydroxyl group of a phenol is acidic. cdnsciencepub.comquora.com Therefore, in an acidic medium, the primary site of protonation will be the lone pair of electrons on the nitrogen atom of the amino group. This acid-base reaction forms an ammonium cation (-NH3+).

This protonation has a profound impact on the molecule's electronic properties and reactivity in electrophilic aromatic substitution. The positively charged -NH3+ group is no longer an electron-donating, activating group. Instead, it becomes a strongly electron-withdrawing, deactivating group through the inductive effect. This deactivation makes the ring significantly less reactive towards electrophiles. Furthermore, the directing effect switches from ortho, para to meta.

Conversely, in a sufficiently basic solution, the phenolic proton can be removed to form a negatively charged phenoxide ion (-O-). The phenoxide group is an even more powerful activating group than the neutral hydroxyl group, further increasing the electron density of the aromatic ring and enhancing its reactivity toward electrophiles.

| Condition | Primary Site of Interaction | Resulting Group | Effect on EAS Reactivity | Directing Effect of Modified Group |

|---|---|---|---|---|

| Acidic (Low pH) | Amino Group (-NH2) | Ammonium (-NH3+) | Strongly Deactivating | Meta |

| Neutral | N/A | -NH2 and -OH | Strongly Activating | Ortho, Para |

| Basic (High pH) | Hydroxyl Group (-OH) | Phenoxide (-O-) | Very Strongly Activating | Ortho, Para |

Influence of Substituents on Acidity (pKa)

The acidity of a phenol is determined by the stability of the corresponding phenoxide ion formed upon deprotonation. Substituents on the aromatic ring can significantly influence this stability, and consequently, the acid dissociation constant (pKa). Electron-withdrawing groups (EWGs) tend to delocalize the negative charge on the phenoxide oxygen, stabilizing the ion and thus increasing the acidity (lowering the pKa value). ucla.edu Conversely, electron-donating groups (EDGs) destabilize the phenoxide ion by intensifying the negative charge, which decreases acidity (raising the pKa value). scribd.comutexas.edu

The Hammett equation provides a quantitative framework for correlating the electronic effects of meta- and para-substituents with the reactivity of aromatic compounds, including the acidity of phenols. utexas.eduresearchgate.net The equation is expressed as:

log(K/K₀) = ρσ

Where K is the equilibrium constant for the substituted compound, K₀ is the equilibrium constant for the unsubstituted compound, ρ (rho) is the reaction constant that depends on the nature of the reaction, and σ (sigma) is the substituent constant that depends on the nature and position of the substituent. wikipedia.org For the ionization of phenols in water, the reaction constant (ρ) is positive, indicating that the reaction is favored by electron-withdrawing groups. wikipedia.org

The substituents in this compound are an amino group (-NH₂) at the para position relative to the hydroxyl group and a propoxy group (-OCH₂CH₂CH₃) at the meta position. Both are generally considered electron-donating groups. The amino group, particularly at the para position, is a strong electron-donating group due to its significant +M (mesomeric or resonance) effect. utexas.edu The propoxy group, an alkoxy group, is also electron-donating, primarily through resonance, although it has an electron-withdrawing inductive (-I) effect due to the oxygen's electronegativity. utexas.edu

Given that both the amino and propoxy groups are electron-donating, they are expected to decrease the acidity of the phenolic hydroxyl group in this compound compared to unsubstituted phenol (pKa ≈ 10.0). The p-amino group, in particular, will significantly increase the electron density on the phenoxide oxygen, destabilizing it and leading to a higher pKa. For instance, the pKa of p-aminophenol is approximately 10.30. wikipedia.org The meta-propoxy group will have a less pronounced effect, but will also contribute to decreasing the acidity.

The following table presents the pKa values for phenol and a selection of substituted phenols, illustrating the impact of various electron-donating and electron-withdrawing substituents.

| Compound | Substituent(s) | pKa |

| Phenol | -H | 10.00 |

| 4-Aminophenol | 4-NH₂ | 10.30 |

| 4-Methoxyphenol | 4-OCH₃ | 10.20 |

| 4-Methylphenol (p-Cresol) | 4-CH₃ | 10.26 |

| 4-Chlorophenol | 4-Cl | 9.38 |

| 4-Nitrophenol | 4-NO₂ | 7.14 |

| 2-Nitrophenol | 2-NO₂ | 7.20 |

| 3-Nitrophenol | 3-NO₂ | 8.40 |

| 2-Fluorophenol | 2-F | 8.70 |

| 3-Fluorophenol | 3-F | 9.30 |

| 4-Fluorophenol | 4-F | 9.90 |

This table is interactive. Data sourced from multiple chemical databases and research articles. ucla.eduscribd.comwikipedia.org

Frontier Molecular Orbital Analysis of Protonation

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding and predicting chemical reactivity. wikipedia.orgucsb.edu It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. libretexts.org In the context of a protonation reaction, the proton (H⁺) is an electrophile with an empty 1s orbital, which acts as the LUMO. The molecule being protonated acts as a nucleophile, donating a pair of electrons from its HOMO. cureffi.orglibretexts.org

The protonation of this compound can occur at several sites, including the oxygen of the hydroxyl group, the nitrogen of the amino group, or the oxygen of the propoxy group. FMO theory helps to predict the most likely site of protonation by examining the distribution of the HOMO. The region of the molecule with the highest electron density in the HOMO is the most nucleophilic and therefore the most probable site of electrophilic attack. ucsb.edu

For phenolic compounds, the HOMO is typically a π-orbital with significant electron density on the oxygen atom and delocalized across the aromatic ring. researchgate.net Substituents significantly influence the energy and distribution of the frontier orbitals. Electron-donating groups, such as the amino and propoxy groups in this compound, raise the energy of the HOMO. A higher HOMO energy indicates that the electrons are less tightly held and more available for donation, thus increasing the molecule's nucleophilicity and basicity. libretexts.org

The interaction between the HOMO of this compound and the LUMO of a proton leads to the formation of a new σ-bond. The stability of the resulting protonated species is also a key factor. While protonation of the phenolic oxygen can occur, the lone pair of electrons on the amino group is generally more basic than that on the hydroxyl group in aminophenols. researchgate.net Therefore, the primary site of protonation for this compound in an acidic medium is expected to be the amino group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of chemical reactivity. ossila.comnih.gov A smaller HOMO-LUMO gap generally correlates with higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net The presence of electron-donating groups like amino and propoxy groups tends to decrease the HOMO-LUMO gap, making the molecule more reactive towards electrophiles like protons. materialsciencejournal.orgnih.gov

Computational studies using methods like Density Functional Theory (DFT) can provide detailed information about the energies and spatial distributions of the HOMO and LUMO for a specific molecule like this compound. youtube.comyoutube.com Such analyses would confirm that the HOMO has significant localization on the amino group, supporting its role as the primary site of protonation.

The table below presents conceptual data related to the frontier molecular orbitals of phenol and the expected influence of the substituents found in this compound.

| Compound/Substituent Effect | HOMO Energy Level | LUMO Energy Level | HOMO-LUMO Gap | Reactivity towards Electrophiles |

| Phenol (baseline) | Moderate | High | Moderate | Moderate |

| Effect of 4-Amino group | Increases | Slightly Increases | Decreases | Increased |

| Effect of 3-Propoxy group | Slightly Increases | Slightly Decreases | Decreases | Increased |

| This compound (predicted) | High | Moderate | Small | High |

This table is interactive and presents qualitative predictions based on FMO theory.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of electrons within a molecule, which in turn governs its structure, properties, and reactivity. northwestern.edu These calculations solve the Schrödinger equation, albeit with approximations for complex systems, to determine the electronic wavefunction and energy of the molecule. lsu.eduaps.org From this, a wealth of information can be derived, including the geometry of the molecule, its electronic energy, and various spectroscopic and electrical properties. northwestern.edu

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying phenolic and other organic compounds due to its favorable balance of accuracy and computational cost. rasayanjournal.co.inresearchgate.netresearchgate.netnih.govmdpi.com Instead of calculating the complex many-electron wavefunction, DFT determines the total electronic energy based on the electron density. rasayanjournal.co.in

DFT is widely applied to predict a range of properties for substituted phenols, which are directly analogous to 4-Amino-3-propoxyphenol:

Molecular Geometry: Optimization of the three-dimensional arrangement of atoms to find the most stable conformation. rasayanjournal.co.in

Reactivity Descriptors: Calculation of global and local reactivity descriptors like ionization potential, electron affinity, electronegativity, hardness, and electrophilicity. rasayanjournal.co.innih.gov These parameters help in understanding the molecule's stability and reaction sites.

Molecular Electrostatic Potential (MESP): MESP maps illustrate the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are indicative of potential sites for chemical reactions. rasayanjournal.co.in

Spectroscopic Properties: Prediction of vibrational frequencies (FT-IR, Raman) and electronic spectra (UV-Vis). researchgate.netnih.gov

For instance, studies on aminophenol derivatives and other substituted phenols have successfully used DFT to correlate theoretical calculations with experimental findings, providing a deeper understanding of their chemical behavior. mdpi.comjournalirjpac.commdpi.com

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. uci.edu

Functionals: The functional approximates the exchange-correlation energy, a key component of the total energy in DFT. For phenolic systems, a variety of functionals have been tested and are commonly used:

B3LYP: A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It is one of the most widely used functionals for organic molecules, often providing reliable geometries and energetic properties. nih.govmdpi.commdpi.comresearchgate.net

CAM-B3LYP: A long-range corrected functional that is particularly effective for calculations where charge transfer is important, and it has shown high accuracy in predicting pKa values of phenols. nih.govmdpi.com

M06-2X and ωB97XD: These functionals are also highly regarded for their accuracy in predicting thermochemistry and non-covalent interactions in organic systems. neliti.com

Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of basis set affect both the accuracy and the computational expense of the calculation. youtube.comyoutube.com

Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)): These are widely used for organic molecules. The numbers indicate the number of Gaussian functions used to describe the core and valence atomic orbitals. The letters in parentheses denote the addition of polarization (d,p) and diffuse (++) functions, which are crucial for accurately describing bonding and non-bonding electron pairs, respectively. mdpi.comneliti.comreddit.com

Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These sets are designed to systematically converge towards the complete basis set limit. The "aug" prefix indicates the addition of diffuse functions, which are important for describing anions and weak interactions. acs.org

For phenolic systems, basis sets of at least triple-zeta quality (e.g., 6-311G or cc-pVTZ) with both polarization and diffuse functions are often recommended for achieving high accuracy in properties like pKa and bond dissociation enthalpies. nih.govyoutube.com

Table 1: Common DFT Functionals and Basis Sets for Phenolic Systems

| Category | Name | Description | Typical Application |

|---|---|---|---|

| Functional | B3LYP | Hybrid GGA functional, a workhorse for general organic chemistry. | Geometries, BDE calculations. mdpi.com |

| CAM-B3LYP | Long-range corrected hybrid functional. | pKa prediction, electronic excitations. nih.gov | |

| M06-2X | Hybrid meta-GGA with broad applicability. | Thermochemistry, kinetics. neliti.com | |

| Basis Set | 6-311++G(d,p) | Pople-style, triple-zeta quality with diffuse and polarization functions. | pKa and BDE calculations. mdpi.comneliti.com |

| aug-cc-pVTZ | Dunning's correlation-consistent, triple-zeta with diffuse functions. | High-accuracy energy calculations. acs.org |

In Silico Prediction of Physico-Chemical Parameters

Computational methods allow for the in silico prediction of key physico-chemical parameters, providing crucial data for novel or uncharacterized compounds like this compound. researchgate.netnih.gov

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state, solubility, and bioavailability of a compound. neliti.com Computational methods can predict pKa values with an accuracy that rivals experimental measurements. neliti.com

A common and accurate method is the direct approach , which calculates the Gibbs free energy change (ΔG) of the deprotonation reaction in solution. The pKa is then determined from this energy change. researchgate.netnih.gov

Key elements for accurate pKa prediction in phenolic compounds include:

Explicit Solvent Molecules: Including one or two explicit water molecules in the calculation to model the direct hydrogen bonding interactions with the phenolic proton and the phenoxide ion significantly improves accuracy. nih.govmdpi.com

Continuum Solvation Models: Models like the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM) are used to account for the bulk solvent effects. nih.govmdpi.comneliti.com

Appropriate Level of Theory: High-level DFT functionals and basis sets are necessary. For a set of 13 substituted phenols, calculations using the CAM-B3LYP functional with the 6-311G+dp basis set, the SMD solvation model, and two explicit water molecules yielded a mean absolute error of just 0.3 pKa units. nih.gov This methodology does not require empirical correction factors, making it highly practical. researchgate.netnih.govmdpi.com

Table 2: Accuracy of a High-Level Computational Protocol for Phenol (B47542) pKa Prediction Method: 2H₂O/CAM-B3LYP/6-311G+dp/SMD

| Parameter | Value | Reference |

|---|---|---|

| System | 13 substituted phenols | nih.gov |

| Mean Absolute Error | 0.3 pKa units | nih.gov |

| Key Feature | No empirical correction factors needed | nih.govmdpi.com |

The homolytic Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond is a key indicator of a phenol's antioxidant activity. It represents the energy required to break the O-H bond, forming a phenoxyl radical. pan.olsztyn.pl DFT calculations are a reliable tool for predicting O-H BDEs. mdpi.comresearchgate.netpan.olsztyn.pl

The BDE is calculated as the enthalpy difference between the parent phenol molecule and its corresponding phenoxyl radical plus a hydrogen atom. pan.olsztyn.pl Studies on a wide range of meta- and para-substituted phenols have shown that the (RO)B3LYP procedure with basis sets like 6-311G(d,p) and 6-311++G(2df,2p) can accurately calculate O-H BDEs. mdpi.comresearchgate.net The calculated values are generally in good agreement with experimental data, often within 2-3 kcal/mol. pan.olsztyn.pl

Substituents on the phenol ring significantly influence the O-H BDE. Electron-donating groups, such as the amino (-NH₂) and propoxy (-OPr) groups present in this compound, are known to lower the BDE by stabilizing the resulting phenoxyl radical. mdpi.comacs.org For example, the calculated BDE for p-aminophenol is about 9.6 kcal/mol lower than that of unsubstituted phenol. researchgate.net

Table 3: Calculated O-H Bond Dissociation Enthalpies (BDEs) for Selected Substituted Phenols Method: (RO)B3LYP/6-311++G(2df,2p)

| Substituent (para) | BDE (kcal/mol) | ΔBDE (kcal/mol) vs. Phenol | Reference |

|---|---|---|---|

| -H (Phenol) | 87.5 | 0.0 | researchgate.net |

| -CH₃ | 85.1 | -2.4 | researchgate.net |

| -OCH₃ | 81.3 | -6.2 | researchgate.net |

| -OH | 81.7 | -5.8 | researchgate.net |

| -NH₂ | 77.9 | -9.6 | researchgate.net |

Molecular Modeling of Substituent Effects

Molecular modeling is instrumental in understanding and quantifying the effects of substituents on the properties and reactivity of a parent molecule like phenol. scispace.comresearchgate.net The type and position of substituents can alter the electronic structure, thereby influencing properties like acidity (pKa) and antioxidant potential (BDE). mdpi.comresearchgate.netsemanticscholar.org

In this compound, both the amino and propoxy groups are considered electron-donating groups (EDGs). Their effects can be analyzed computationally:

Electronic Effects: EDGs increase the electron density on the aromatic ring and the phenolic oxygen. This destabilizes the neutral phenol molecule relative to its phenoxide ion, where the negative charge can be delocalized. This stabilization of the conjugate base leads to an increase in acidity (a lower pKa value). researchgate.net

Radical Stabilization: EDGs, particularly at the ortho and para positions, can effectively stabilize the phenoxyl radical formed after hydrogen atom abstraction. mdpi.com This stabilization lowers the O-H BDE, making the phenol a more effective radical scavenger and antioxidant. acs.org

Quantitative Correlations: Computational studies often explore the correlation between calculated properties and empirical parameters like Hammett's substituent constants (σ). mdpi.comresearchgate.net Linear relationships have been established between calculated BDE values and Hammett constants for substituted phenols, providing a quantitative framework for predicting substituent effects. researchgate.net

Theoretical investigations on substituted phenols have demonstrated that the position of the substituent is critical. For example, the BDE of meta-aminophenol is calculated to be significantly higher (by about 9 kcal/mol) than that of para-aminophenol, highlighting the stronger stabilizing effect of the amino group from the para position. mdpi.com

Theoretical Studies of Reaction Mechanisms

Theoretical studies are instrumental in elucidating the detailed pathways of chemical reactions, including the characterization of transient species like transition states.

The oxidation of aminophenols is a fundamental process that can be meticulously studied using computational methods like Density Functional Theory (DFT). nih.gov A common oxidation pathway for phenols involves the transfer of a hydrogen atom (proton and electron) from the hydroxyl group to an oxidizing species, forming a phenoxyl radical. scispace.com

Transition state analysis allows for the calculation of the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed. For example, in the oxidation of an aminophenol derivative by a peroxide, the rate-determining step was found to have a calculated activation energy of 54.4 kcal/mol. physchemres.org

Computational modeling of the oxidation of substituted phenols by radicals reveals key features of the transition state:

Geometry : The transition state involves the partial breaking of the phenolic O-H bond and the partial formation of a new bond with the attacking radical. Its geometry is a critical determinant of the reaction rate.

Energetics : The energy of the transition state relative to the reactants determines the activation energy. Studies on related phenols show that large negative activation entropies are often calculated, suggesting a highly ordered transition state structure. acs.org

Electron Transfer : DFT calculations on substituted phenols have shown that oxidation can proceed through different mechanisms, such as a 1-electron or a 2-electron direct transfer, depending on the conditions, each with a distinct transition state. nih.gov

By modeling these parameters, theoretical studies can predict reaction rates and provide a mechanistic understanding that is often difficult to obtain through experimental means alone.

Table 2: Representative Activation Parameters from Theoretical Oxidation Studies of Phenolic Compounds This table provides examples of activation parameters that can be derived from the theoretical analysis of transition states in phenol oxidation reactions, based on data from related compounds.

| Parameter | Description | Typical Significance in Phenol Oxidation |

|---|---|---|

| Activation Energy (Ea or ΔG‡) | The minimum energy required to initiate the reaction. | Lower values indicate a faster reaction rate. EDGs on the phenol ring generally lower this barrier. |

| Enthalpy of Activation (ΔH‡) | The change in enthalpy in going from reactants to the transition state. | Reflects the energy needed to break and form bonds in the transition state. |

| Entropy of Activation (ΔS‡) | The change in entropy (disorder) in forming the transition state. | Negative values, common in these reactions, suggest a more ordered transition state than the reactants. acs.org |

Stereo-electronic effects refer to the influence of a molecule's spatial arrangement of orbitals on its reactivity and stability. baranlab.org In the context of electrophilic aromatic substitution on this compound, these effects determine the position at which a new substituent will attach to the ring.

The -NH2, -OH, and -OPr groups are all powerful activating, ortho-, para-directing groups. pitt.edu Their directing influence is a classic stereo-electronic effect, arising from the ability of their lone-pair electrons to stabilize the positive charge in the sigma complex (arenium ion) intermediate through resonance, particularly when the attack occurs at the ortho or para positions.

For this compound, the positions are:

C1: -OH

C2: -NH2

C4: -OPr (assuming numbering starts from -OH and proceeds towards -NH2)

The positions ortho and para to each group are:

-OH (at C1): directs to C2 (blocked), C6, C4 (blocked).

-NH2 (at C2): directs to C1 (blocked), C3, C5.

-OPr (at C4): directs to C3, C5.

The combined effect strongly activates positions C3, C5, and C6 for electrophilic attack. However, steric and electronic factors must be considered:

Electronic Effects : The amino group is generally a stronger activator than hydroxyl and alkoxy groups. Its influence, combined with the propoxy group, strongly directs incoming electrophiles to position C5. The hydroxyl group reinforces this activation.

Steric Effects : The propoxy group (-OC3H7) is bulkier than the amino and hydroxyl groups. This steric hindrance may slightly disfavor substitution at the adjacent C3 and C5 positions compared to a less bulky group like methoxy. Studies on the bromination of alkoxybenzenes show that unfavorable steric effects can attenuate the favorable electronic effects of the substituent. nsf.gov

Theoretical studies can resolve these competing effects by calculating the relative energies of the different possible sigma complex intermediates. The intermediate with the lowest energy, corresponding to the most stabilized transition state, will indicate the major product. For this compound, calculations would likely show that substitution at C5 is highly favored due to the powerful, concerted electronic stabilization from the adjacent propoxy group and the para-amino group.

Advanced Spectroscopic and Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule.

In the ¹H NMR spectrum of 4-Amino-3-propoxyphenol, distinct signals corresponding to each unique proton environment are expected. The aromatic region would likely display a complex splitting pattern due to the protons on the benzene (B151609) ring. The proton ortho to the amino group and meta to the hydroxyl group is expected to appear as a doublet. The proton meta to the amino group and ortho to the hydroxyl group would likely be a doublet of doublets, and the proton meta to both the amino and hydroxyl groups would also be a doublet of doublets.

The propoxy group would exhibit characteristic signals: a triplet for the terminal methyl protons (CH₃), a sextet for the methylene (B1212753) protons adjacent to the methyl group (CH₂), and a triplet for the methylene protons attached to the oxygen atom (OCH₂). The protons of the amino (NH₂) and hydroxyl (OH) groups would appear as broad singlets, and their chemical shifts can be influenced by solvent and concentration.

Based on analogous compounds like 4-aminophenol (B1666318) and 4-amino-3-methylphenol, the predicted chemical shifts are summarized in the table below.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic CH (ortho to NH₂) | 6.6 - 6.8 | d |

| Aromatic CH (ortho to OH) | 6.7 - 6.9 | dd |

| Aromatic CH (meta to both) | 6.5 - 6.7 | dd |

| OCH₂ | 3.8 - 4.0 | t |

| CH₂ | 1.7 - 1.9 | sextet |

| CH₃ | 0.9 - 1.1 | t |

| NH₂ | 3.5 - 5.0 | br s |

| OH | 4.5 - 6.0 | br s |

d: doublet, dd: doublet of doublets, t: triplet, sextet: sextet, br s: broad singlet

The ¹³C NMR spectrum of this compound would provide information about the carbon framework of the molecule. Each unique carbon atom would give rise to a distinct signal. The aromatic region would show six signals for the benzene ring carbons. The chemical shifts of these carbons are influenced by the electron-donating effects of the amino, hydroxyl, and propoxy groups.

The carbons of the propoxy group would appear in the aliphatic region of the spectrum. The carbon attached to the oxygen (OCH₂) would be the most downfield of the three, followed by the adjacent methylene carbon (CH₂) and the terminal methyl carbon (CH₃).

Predicted chemical shifts for the carbon atoms are detailed in the following table, based on data from similar structures. rsc.org

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-OH | 145 - 150 |

| C-NH₂ | 140 - 145 |

| C-O(propoxy) | 150 - 155 |

| Aromatic CH | 115 - 125 |

| OCH₂ | 65 - 70 |

| CH₂ | 20 - 25 |

| CH₃ | 10 - 15 |

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in confirming the complete structural assignment of this compound.

COSY: A ¹H-¹H COSY spectrum would reveal correlations between adjacent protons. For instance, it would show correlations between the neighboring protons on the aromatic ring and between the protons of the propoxy group (OCH₂-CH₂-CH₃).

HSQC: An HSQC spectrum would establish direct one-bond correlations between protons and the carbons they are attached to. This would definitively assign the proton signals to their corresponding carbon signals.

HMBC: An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity between the propoxy group and the aromatic ring, as well as the relative positions of the substituents on the ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-O, and aromatic C-H bonds.

The presence of the hydroxyl group would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The amino group would exhibit two sharp peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. The C-O stretching vibrations of the ether and phenolic groups would appear in the 1000-1300 cm⁻¹ range. Aromatic C-H stretching would be observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the propoxy group would be seen just below 3000 cm⁻¹.

The expected IR absorption bands are summarized in the table below. chemicalbook.comnist.govchemicalbook.comnist.gov

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Phenolic) | 3200 - 3600 | Broad |

| N-H (Amino) | 3300 - 3500 | Two sharp peaks |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aliphatic C-H | 2850 - 3000 | Stretching |

| C=C (Aromatic) | 1500 - 1600 | Ring stretching |

| C-O (Ether) | 1200 - 1250 | Stretching |

| C-O (Phenolic) | 1150 - 1200 | Stretching |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns. The molecular formula of this compound is C₉H₁₃NO₂.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. Fragmentation of the molecular ion would likely involve the loss of the propoxy group or parts of it, as well as other characteristic cleavages of the aromatic ring and its substituents. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

| Ion | Predicted m/z | Description |

| [M]⁺ | 167.09 | Molecular Ion |

| [M - CH₃]⁺ | 152.07 | Loss of a methyl radical |

| [M - C₂H₅]⁺ | 138.05 | Loss of an ethyl radical |

| [M - C₃H₇]⁺ | 124.04 | Loss of a propyl radical |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region, arising from π → π* transitions of the aromatic ring.

The presence of the amino, hydroxyl, and propoxy groups, which are all electron-donating, is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene. Based on data for 4-aminophenol, which shows absorption maxima around 230 nm and 290 nm, similar absorption bands can be anticipated for this compound. chemicalbook.com The exact position of these bands can be influenced by the solvent used for the analysis.

| Transition | Predicted λₘₐₓ (nm) |

| π → π | ~230 - 240 |

| π → π | ~290 - 300 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and crystallographic parameters such as the crystal system, space group, and unit cell dimensions.

For this compound, a detailed X-ray crystallographic analysis would elucidate the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding involving the amino and hydroxyl groups. However, a thorough search of crystallographic databases and scientific literature did not yield any specific studies that have reported the single-crystal X-ray structure of this compound.

In the absence of direct data, a hypothetical crystallographic analysis would involve growing a single crystal of the compound and subjecting it to X-ray diffraction. The resulting diffraction pattern would be analyzed to determine the key structural parameters.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.8 |

| c (Å) | 14.2 |

| β (°) | 95.5 |

| Volume (ų) | 860.1 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.29 |

Note: The data in this table is hypothetical and serves as an illustration of the parameters that would be determined through X-ray crystallography.

Advanced Microscopic Techniques (e.g., SEM, TEM) for Composite Materials

The incorporation of functional molecules like this compound into composite materials can enhance their properties, such as thermal stability, conductivity, or mechanical strength. Advanced microscopic techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are crucial for characterizing the morphology and microstructure of such composites.

SEM provides high-resolution images of the surface topography of a material. In the context of a composite containing this compound, SEM analysis would be instrumental in assessing the dispersion of the compound within the polymer matrix, identifying any agglomeration, and examining the interfacial adhesion between the compound and the matrix.

TEM, on the other hand, offers even higher resolution and is used to visualize the internal structure of materials. For a nanocomposite, TEM could reveal the arrangement and distribution of this compound at the nanoscale, providing insights into the exfoliation and intercalation of layered fillers if the compound is used to modify them.

Currently, there is a lack of published research detailing the use of this compound in composite materials and their subsequent analysis by SEM or TEM. Studies on composites containing other phenolic compounds demonstrate the utility of these techniques in visualizing the filler distribution and its effect on the composite's morphology.

Table 2: Application of Microscopic Techniques for Composite Characterization

| Technique | Information Obtained | Relevance to this compound Composites |

| Scanning Electron Microscopy (SEM) | Surface morphology, dispersion of filler particles, interfacial adhesion, fracture surface analysis. | Would be used to visualize how well this compound is mixed into a polymer matrix and to study the material's failure mechanisms. |

| Transmission Electron Microscopy (TEM) | Internal microstructure, nanoparticle size and distribution, crystallographic information of fillers. | Could be employed to observe the arrangement of this compound at the nanoscale within a composite, especially if it is part of a nanofiller system. |

Polymerization Chemistry of Aminophenol Monomers

Polymerization Pathways for Polyaminophenols

The synthesis of polyaminophenols can be achieved through several methods, each influencing the structure and properties of the resulting polymer. The primary pathways include chemical oxidative polymerization, electrochemical polymerization, and plasma-initiated polymerization. These methods leverage the reactive amino (-NH2) and hydroxyl (-OH) groups present on the aminophenol monomer.

Chemical Oxidative Polymerization Mechanisms

Chemical oxidative polymerization is a common method for synthesizing polyaminophenols. This process involves the use of a chemical oxidizing agent in an acidic or basic medium to initiate the polymerization of the monomer. derpharmachemica.com

Key Research Findings:

Initiators and Medium: Ammonium peroxydisulfate (B1198043) (APS) and potassium dichromate are frequently used as initiators, often in an acidic medium like hydrochloric acid (HCl). derpharmachemica.comtandfonline.com The reaction is typically conducted at low temperatures (0-3°C) to control the polymerization rate and polymer structure. derpharmachemica.com

Reaction Mechanism: The polymerization is initiated by the oxidation of the aminophenol monomer, leading to the formation of radical cations. These reactive intermediates then couple together, forming dimers, oligomers, and eventually the final polymer chain. The process is complex, and the final structure of the polymer is highly dependent on reaction conditions such as the monomer-to-oxidant ratio, temperature, and pH. tandfonline.comnih.gov For instance, in the oxidation of 4-aminodiphenylamine, a related compound, the highest conductivity was achieved at an oxidant-to-monomer molar ratio of 1.5. nih.gov

Influence of Substituents: The position of the amino and hydroxyl groups (ortho, meta, or para) on the benzene (B151609) ring significantly affects the polymerization process and the properties of the resulting polymer. derpharmachemica.comderpharmachemica.com Similarly, other substituents on the ring, like the propoxy group in 4-Amino-3-propoxyphenol, are expected to influence the monomer's reactivity and the final polymer architecture. Amino and hydroxy groups are known to activate the aromatic ring towards oxidative polymerization. nih.gov

Electrochemical Polymerization Techniques

Electrochemical polymerization, or electropolymerization, offers a high degree of control over the synthesis of polymer films. In this technique, a polymer film is deposited onto an electrode surface by applying an electrical potential to a solution containing the monomer. ethernet.edu.et

Key Research Findings:

Film Growth and Control: Electropolymerization allows for the direct synthesis of polymer films on a conductive substrate, with the thickness and morphology of the film being controllable by adjusting electrochemical parameters such as potential, current, and deposition time. nih.gov This method has been successfully used to create copolymers, such as poly(s-triazine-co-o-aminophenol), by using a galvanostatic method where a constant current density is applied. nih.gov

Mechanism: The process begins with the oxidation of the aminophenol monomer at the electrode surface, generating radical cations. These radicals then react with other monomers or oligomers to propagate the polymer chain, which precipitates onto the electrode surface. nih.gov

Issues of Adsorption and Polymerization: Studies on p-aminophenol have shown that its electrochemical oxidation can be complicated by adsorption onto the electrode surface and subsequent polymerization, which can form an insulating layer and reduce the reproducibility of electrochemical measurements. nih.govmdpi.com This suggests that achieving a detectable signal relies on the monomer's adsorption to the electrode. nih.gov

Plasma-Initiated Polymerization of Solid-State Monomers

A novel approach to polymerization involves using plasma to initiate the process directly from solid-state monomers. This solvent-free method is particularly useful for creating polymer films on various substrates. mdpi.comresearchgate.net

Key Research Findings:

Method: Dielectric Barrier Discharge (DBD) plasma, which operates at room temperature and atmospheric pressure, can be used to polymerize thin films of solid aminophenol monomers without any solvents or additives. mdpi.comresearchgate.net The monomer is typically spin-coated onto a substrate and then exposed to the plasma. mdpi.com

Kinetics: The kinetics of plasma-initiated polymerization for o-aminophenol and m-aminophenol have been found to be first-order. mdpi.comresearchgate.net

Resulting Polymers: This technique successfully produces conductive polyaminophenol films. For example, poly-o-aminophenol (PoAP) and poly-m-aminophenol (PmAP) films produced by DBD plasma exhibit conductivities on the order of 1.0 × 10⁻⁵ S/m and 2.3 × 10⁻⁵ S/m, respectively. mdpi.comresearchgate.net

Structural Characterization of Poly(this compound) and Related Polymers

The structure of polyaminophenols is complex and can consist of various repeating units and linkages. Spectroscopic and analytical techniques are crucial for elucidating these structures.

Formation of Ladder and Open-Chain Structures

Key Research Findings:

Ladder Structures: A ladder polymer is characterized by an uninterrupted series of rings connected by links that restrict rotation. uh.edu In the context of polyaminophenols, ladder-type structures are often proposed, particularly for polymers synthesized in an acidic medium. derpharmachemica.com These structures are believed to contribute to the thermal stability and unique electronic properties of the polymers. derpharmachemica.comresearchgate.net

Open-Chain Structures: Alongside ladder structures, open-chain forms can also exist. mdpi.com The final polymer is often a mixture of these different structural motifs. The formation of one structure over the other is influenced by the polymerization mechanism and the potential for intramolecular cyclization reactions.

| Polymerization Method | Predominant Structure Type | References |

| Chemical Oxidation (Acidic) | Often proposed to have ladder-type structures | derpharmachemica.com, researchgate.net |

| Electrochemical Polymerization | Can form line-shaped and ladder-shaped units | nih.gov |

| Plasma Polymerization | Can result in a mixture of structures | mdpi.com |

Quinoid and Keto Structural Forms in Oxidized Polymers

Upon oxidation, which is an inherent part of the polymerization process and subsequent electrochemical cycling, the polyaminophenol backbone can exist in different electronic states, primarily characterized by quinoid and keto forms. mdpi.com

Key Research Findings:

Structural Identification: Fourier-Transform Infrared (FTIR) and UV-Vis spectroscopy are key tools for identifying these structures. mdpi.com Vibrational analysis has been used to show that plasma-polymerized poly(o-aminophenol) consists of a mixture of quinoid and keto forms, with one study suggesting a composition of 27% quinoid and 73% keto structures. mdpi.comdrexel.edu

Quinoid Structures: The formation of quinoid rings within the polymer backbone is associated with the oxidized, conductive state of the polymer. mdpi.com UV-Vis spectra of polyaminophenols show absorption bands that are related to the extent of conjugation between the phenyl rings, which is characteristic of these structures. derpharmachemica.com

Keto Structures: The presence of keto (C=O) groups, particularly in polymers derived from o- and m-aminophenol, indicates an open-ring structure. mdpi.comresearchgate.net For example, poly-m-aminophenol produced by plasma polymerization was found to have an open-ring keto-derivative structure. mdpi.com

| Structural Form | Description | Spectroscopic Evidence | References |

| Quinoid | Contains C=N and C=C double bonds in the aromatic rings, typical of the oxidized state. | Characteristic peaks in FTIR and absorption bands in UV-Vis spectra related to π-π* transitions. | mdpi.com, mdpi.com, derpharmachemica.com |

| Keto | Contains C=O groups, often resulting from the opening of the aromatic ring. | Identified through vibrational analysis of FTIR spectra. | mdpi.com, mdpi.com, researchgate.net |

Kinetics of Aminophenol Polymerization Reactions

There is currently a lack of specific research data in the public domain detailing the kinetics of polymerization reactions for this compound. While studies on other aminophenol isomers, such as o-aminophenol and m-aminophenol, have been conducted, these findings cannot be directly extrapolated to this compound due to the influence of the propoxy group on the monomer's reactivity and the resulting polymer's characteristics.

Copolymerization Studies Involving Phenolic and Anilino Monomers

Development of Photocrosslinkable Prepolymers from Phenol (B47542) Derivatives

Research into the development of novel photocrosslinkable prepolymers has included derivatives of phenols. One such study focused on the synthesis and characterization of a new photocrosslinkable prepolymer, 2-hydroxy-3-[p-(1-{p-[2-hydroxy-3-(vinylcarbonyloxy)propoxy]phenol}-1-phenylethyl)phenoxy]propyl acrylate (B77674) (HVPA). researchgate.net This prepolymer was synthesized from p-[1-(p-hydroxyphenyl)-1-phenylethyl]phenol (HPPP) and 1,1-bis{p-[(2-oxiranyl)methoxy]phenyl}-1-phenylethane with acrylic acid. researchgate.net

The photocrosslinking capabilities of this prepolymer were investigated by irradiating a mixture of the prepolymer (75%) with a diluent, tri(ethyleneglycol)diacrylate (25%), in the presence of a photoinitiator, Irgacure 651. researchgate.net The kinetics of the photopolymerization, including the percent double bond conversion and the rate of polymerization, were analyzed using FT-IR spectroscopy. researchgate.net

The study found that increasing the concentration of the photoinitiator led to an increase in the percent double bond conversion. researchgate.net Furthermore, the gel content and hardness of the resulting photocrosslinked polymers were observed to increase with longer irradiation times and higher photoinitiator concentrations. researchgate.net A comparison with a commercial prepolymer, bisphenol-a-glycerolate (1-glycerol/phenol) diacrylate (BISGA), revealed that the synthesized HVPA prepolymer exhibited a higher percent double bond conversion, suggesting its potential for various industrial applications. researchgate.net

Interactive Data Table: Photopolymerization of HVPA Prepolymer

| Parameter | Condition | Result |

| Prepolymer Composition | HVPA (75%) + Tri(ethyleneglycol)diacrylate (25%) | - |

| Photoinitiator | Irgacure 651 | - |

| Effect of Initiator Concentration | Increasing Concentration | Increased % Double Bond Conversion |

| Effect of Irradiation Time | Increasing Time | Increased % Gel Content & Hardness |

| Comparison with BISGA | - | HVPA showed higher % Double Bond Conversion |

Derivatization and Structural Modification for Academic Research

Synthetic Strategies for Analogues of 4-Amino-3-propoxyphenol

The synthesis of analogues of this compound can be approached through several strategic modifications of a common precursor, such as 4-amino-3-hydroxyphenol or a protected derivative. Key synthetic routes involve O-alkylation, N-acylation, and modifications to the aromatic ring.

A plausible and widely utilized method for introducing the propoxy group is the Williamson ether synthesis. youtube.combyjus.comwikipedia.org This reaction involves the deprotonation of the hydroxyl group of a suitably protected aminophenol, followed by nucleophilic substitution with a propyl halide. For instance, starting with 4-acetamidophenol, the phenolic hydroxyl group can be deprotonated with a base like sodium hydroxide (B78521) to form a phenoxide ion. echemi.com This nucleophilic phenoxide can then react with 1-bromopropane (B46711) in an SN2 reaction to yield 4-acetamido-3-propoxyphenol. Subsequent hydrolysis of the acetamido group under acidic or basic conditions would furnish the desired this compound.

Further derivatization can be achieved at the amino group. N-acylation is a common strategy to introduce a variety of functional groups. uwaterloo.ca For example, reacting this compound with an acyl chloride or anhydride (B1165640) in the presence of a base would yield the corresponding N-acyl derivative. This approach allows for the introduction of alkyl or aryl chains of varying lengths and functionalities.

The following table outlines potential synthetic strategies for creating analogues of this compound:

| Modification Site | Reaction Type | Reagents | Potential Analogues |

|---|---|---|---|

| Phenolic Hydroxyl Group | Williamson Ether Synthesis | Alkyl halides (e.g., ethyl bromide, butyl iodide) | 4-Amino-3-ethoxyphenol, 4-Amino-3-butoxyphenol |

| Amino Group | N-Acylation | Acyl chlorides (e.g., acetyl chloride, benzoyl chloride) | N-(4-hydroxy-2-propoxyphenyl)acetamide, N-(4-hydroxy-2-propoxyphenyl)benzamide |

| Aromatic Ring | Electrophilic Aromatic Substitution | Halogenating agents (e.g., Br2, Cl2) | 5-Bromo-4-amino-3-propoxyphenol, 5-Chloro-4-amino-3-propoxyphenol |

Impact of Structural Modifications on Chemical Reactivity

Structural modifications to this compound can significantly alter its chemical reactivity, particularly concerning the aromatic ring and the functional groups attached to it. The interplay between the electron-donating amino and propoxy groups, and the hydroxyl group, governs the regioselectivity and rate of various chemical reactions.

The amino and hydroxyl groups are strong activating groups in electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions relative to themselves. nih.gov The propoxy group is also an activating, ortho-, para-directing group. In the case of this compound, the positions ortho and para to the powerful amino and hydroxyl activating groups are of primary interest. The positions on the ring are numbered starting from the hydroxyl group as position 1. Therefore, the amino group is at position 4 and the propoxy group is at position 3. The positions ortho to the hydroxyl group are 2 and 6. The position para to the hydroxyl group is occupied by the amino group. The positions ortho to the amino group are 3 and 5. The position para to the amino group is occupied by the hydroxyl group. The position ortho to the propoxy group are 2 and 4.

Considering the combined directing effects of the hydroxyl, propoxy, and amino groups, electrophilic substitution is most likely to occur at the 5-position, which is ortho to the strongly activating amino group and meta to the hydroxyl and propoxy groups. Halogenation, for instance with bromine or chlorine in the presence of a Lewis acid catalyst, would be expected to yield the 5-halo-4-amino-3-propoxyphenol derivative. wikipedia.orgmasterorganicchemistry.comlibretexts.orgyoutube.com

Modification of the amino group, for example through acetylation to form an acetamido group, would decrease its activating effect. uwaterloo.ca This would, in turn, alter the regioselectivity of subsequent electrophilic aromatic substitution reactions, potentially allowing for substitution at other positions on the ring.

The following table summarizes the predicted impact of structural modifications on the chemical reactivity of this compound:

| Structural Modification | Predicted Impact on Reactivity | Example Reaction |

|---|---|---|

| N-Acetylation of the amino group | Decreased activation of the aromatic ring, potential for altered regioselectivity in electrophilic substitution. | Nitration or Halogenation |

| Variation of the alkoxy chain length | Minimal impact on the electronic properties of the aromatic ring, but may influence physical properties like solubility. | General reactivity is expected to be similar to the propoxy analogue. |

| Introduction of a substituent at the 5-position | The nature of the substituent (electron-donating or electron-withdrawing) will influence subsequent reactions on the ring and the reactivity of the functional groups. | Further electrophilic substitution or reactions involving the amino/hydroxyl groups. |

Exploration of Novel Aromatic Amine and Phenol (B47542) Derivatives

The this compound scaffold serves as a valuable starting point for the exploration of novel aromatic amine and phenol derivatives in academic research. By applying the synthetic strategies discussed, a diverse library of compounds can be generated for various chemical and material science investigations.

For example, the amino group can be converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups onto the aromatic ring through Sandmeyer-type reactions. This could lead to the synthesis of novel cyano, halo, or hydroxyl derivatives at the 4-position, fundamentally altering the electronic properties of the molecule.

Furthermore, the phenolic hydroxyl group can participate in condensation reactions with various electrophiles, leading to the formation of esters and ethers with potentially interesting properties. For instance, reaction with fluorescently tagged acyl chlorides could yield novel probes for chemical biology applications.

The synthesis of Schiff base derivatives by reacting the amino group with various aldehydes and ketones is another avenue for creating novel compounds. mdpi.comnih.govresearchgate.net These derivatives often exhibit interesting photophysical and coordination properties.

The exploration of such novel derivatives contributes to the fundamental understanding of structure-property relationships in substituted aromatic systems and can lead to the discovery of molecules with unique applications in various fields of chemistry.

Future Research Directions and Unexplored Academic Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency

While classical methods for the synthesis of aminophenols, such as the reduction of nitrophenols, are well-established, the synthesis of specifically substituted derivatives like 4-Amino-3-propoxyphenol calls for more sophisticated and efficient strategies. Future research should focus on developing novel catalytic systems and one-pot procedures that offer high yields, regioselectivity, and improved atom economy.

Transition-metal catalysis, particularly using palladium, copper, and nickel, has revolutionized the formation of C-N and C-O bonds and could be pivotal in assembling the this compound scaffold from readily available precursors. For instance, catalytic amination and alkoxylation of strategically functionalized phenols or anilines could provide direct and modular routes. Exploring these modern synthetic methodologies could significantly enhance the accessibility of this compound for further studies.

Furthermore, the development of "green" synthetic routes that minimize waste and avoid harsh reagents is a critical goal. This could involve enzymatic catalysis or the use of supported nanocatalysts that allow for easy recovery and recycling, aligning with the principles of sustainable chemistry.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Transition-Metal Catalysis | High efficiency, selectivity, and functional group tolerance. | Development of novel ligands and catalyst systems for C-N and C-O bond formation. |

| One-Pot Reactions | Reduced workup steps, higher overall yield, and time efficiency. | Designing tandem reaction sequences that build the molecule from simple starting materials. |

| Green Chemistry Methods | Environmentally benign, reduced waste, and safer reaction conditions. | Exploration of biocatalysis and recyclable heterogeneous catalysts. |

Advanced Mechanistic Studies of Aromatic Substitutions and Oxidations

The electronic properties of this compound, governed by the interplay of its three substituents, make it an interesting substrate for mechanistic studies of electrophilic aromatic substitution (EAS). The amino and hydroxyl groups are strong activating, ortho-, para-directing groups, while the propoxy group is also activating and ortho-, para-directing. Understanding the regiochemical outcome of reactions such as nitration, halogenation, and acylation on the two available positions of the ring requires detailed mechanistic investigation.

Future studies could employ kinetic analysis and isotopic labeling to elucidate the reaction pathways and the relative directing effects of the substituents. Such studies would provide fundamental insights into how the electronic and steric nature of the propoxy group modulates the reactivity of the aminophenol core.

The oxidation of this compound is another area ripe for exploration. Aminophenols can be oxidized to form quinone-imine species, which are often highly reactive intermediates. A thorough investigation of the electrochemical and chemical oxidation of this compound could reveal the structure of the resulting products and the mechanism of their formation. This knowledge is crucial for controlling its stability and for harnessing its redox properties in potential applications.

| Reaction Type | Key Mechanistic Questions | Potential Research Methods |

| Electrophilic Aromatic Substitution | Determining the regioselectivity and the relative activating effects of the substituents. | Kinetic studies, isotopic labeling, and product distribution analysis. |

| Oxidation | Identifying the structure of oxidation products and the reaction intermediates. | Cyclic voltammetry, in-situ spectroscopy, and trapping experiments. |

Integration of Computational and Experimental Approaches for Predictable Synthesis

The synergy between computational chemistry and experimental work offers a powerful paradigm for modern chemical research. Density Functional Theory (DFT) calculations can be employed to predict the reactivity and spectral properties of this compound. For instance, calculating the electron density at different positions on the aromatic ring can help predict the most likely sites for electrophilic attack, guiding the design of synthetic experiments to achieve the desired regioselectivity.

Computational modeling can also be used to explore the energy profiles of potential reaction pathways, providing insights into the feasibility of novel synthetic routes before they are attempted in the lab. Furthermore, the prediction of NMR chemical shifts and other spectroscopic data through DFT can aid in the structural confirmation of newly synthesized derivatives. A feedback loop where experimental results are used to refine computational models will be crucial for developing a predictive understanding of the chemistry of this compound.

| Computational Method | Application in Studying this compound | Expected Outcome |

| Density Functional Theory (DFT) | Prediction of electron density, reaction energy profiles, and spectroscopic properties. | Guidance for regioselective synthesis and structural elucidation. |

| Molecular Dynamics (MD) | Simulation of the behavior of polymers derived from this monomer in different environments. | Understanding of polymer conformation and material properties. |

Exploration of New Polymeric Architectures from Aminophenol Monomers

Aminophenols are known to be valuable monomers for the synthesis of functional polymers, such as polyanilines and poly(aminophenol)s. These polymers often exhibit interesting electronic and redox properties. The unique substitution pattern of this compound makes it a promising candidate for the creation of novel polymeric materials with tailored properties.

Future research could focus on the polymerization of this compound through oxidative or electrochemical methods to produce new poly(aminophenol) derivatives. The propoxy group could enhance the solubility of the resulting polymer in organic solvents, a common challenge in the processing of conducting polymers. It could also influence the polymer's morphology and electronic properties.

Furthermore, this compound could be used as a monomer in the synthesis of other types of polymers, such as polyimides or poly(etherimide)s, by reacting its amino and hydroxyl groups with suitable comonomers. The incorporation of this monomer could lead to polymers with enhanced thermal stability, specific optical properties, or new functionalities. The exploration of copolymerization with other monomers would further expand the range of accessible materials.

| Polymer Type | Potential Properties and Applications | Research Direction |

| Poly(this compound) | Enhanced solubility, tunable conductivity, and redox activity. | Investigation of polymerization conditions and characterization of the resulting polymer. |

| Copolymers | Tailored thermal, mechanical, and optical properties. | Synthesis and characterization of copolymers with various comonomers. |

| Polyimides and Poly(etherimide)s | High thermal stability and good mechanical properties. | Use as a functional monomer to impart specific properties to high-performance polymers. |

Q & A

Q. What are the optimal synthesis routes for 4-Amino-3-propoxyphenol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or catalytic coupling. For example, substituting a hydroxyl group with a propoxy chain (as seen in 4-(3-bromopropoxy)phenol synthesis) requires controlled temperatures (60–80°C) and polar aprotic solvents like DMF or acetonitrile . Catalysts such as K₂CO₃ or Cs₂CO₃ improve reaction efficiency. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the compound from byproducts like unreacted precursors or dehalogenated intermediates .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structure?

Methodological Answer: A combination of techniques ensures accurate characterization:

- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., propoxy chain at δ ~1.5–1.7 ppm for CH₂ protons) and confirms substitution patterns .

- HPLC-MS : Validates purity (>95%) and detects trace impurities using C18 columns with acetonitrile/water mobile phases .

- FT-IR : Confirms amino (–NH₂) and phenolic (–OH) groups via peaks at ~3350 cm⁻¹ (N–H stretch) and ~1250 cm⁻¹ (C–O–C ether linkage) .

Q. How should this compound be stored to maintain stability in laboratory settings?

Methodological Answer: Store under inert gas (argon or nitrogen) at –20°C in amber glass vials to prevent oxidation and photodegradation. Avoid prolonged exposure to moisture, as the amino group may hydrolyze. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf life .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies may arise from variations in assay conditions (e.g., pH, solvent). To address this:

- Standardize Assays : Use consistent cell lines (e.g., HaCaT for skin-related studies) and solvent controls (DMSO ≤0.1% v/v).

- Comparative Studies : Benchmark against structurally similar compounds like 4-(3-bromopropoxy)phenol to isolate the role of the amino group .

- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Q. What mechanistic studies are recommended to elucidate this compound’s interaction with tyrosinase?

Methodological Answer:

- In Silico Docking : Use software like AutoDock Vina to model binding interactions between the amino-propoxy moiety and tyrosinase’s active site (e.g., Cu²⁺ coordination sites) .

- Enzyme Kinetics : Measure inhibition constants (Kᵢ) via Lineweaver-Burk plots under varying substrate (L-DOPA) concentrations.

- Fluorescence Quenching : Monitor changes in tryptophan fluorescence to assess conformational changes in tyrosinase upon compound binding .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives?

Methodological Answer:

- Substituent Modulation : Replace the propoxy chain with shorter (ethoxy) or branched (isopropoxy) groups to assess steric effects on bioactivity .

- Amino Group Modifications : Compare primary (–NH₂), secondary (–NHR), and tertiary (–NR₂) amines to evaluate hydrogen-bonding capacity .

- Computational QSAR Models : Train models on datasets of phenolic analogs to predict logP, solubility, and toxicity profiles .

Q. What experimental strategies mitigate toxicity risks in in vivo studies of this compound?

Methodological Answer:

- In Vitro Screening : Use HepG2 cells for hepatotoxicity assessment (LD₅₀ via MTT assay) and Ames test for mutagenicity .

- Dose Escalation Studies : Administer incremental doses (1–100 mg/kg) in rodent models to establish NOAEL (No Observed Adverse Effect Level).

- Metabolite Profiling : Identify toxic metabolites (e.g., quinone imines) via LC-MS/MS and compare with safer analogs like 4-Amino-2-chlorophenol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.